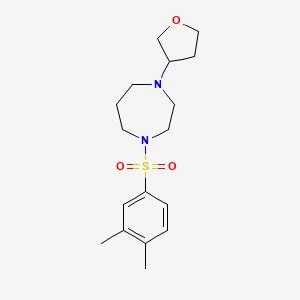

1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-14-4-5-17(12-15(14)2)23(20,21)19-8-3-7-18(9-10-19)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKZMEZESBWCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.

Attachment of the Dimethylphenylsulfonyl Group: The final step involves the sulfonylation of the diazepane ring with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The diazepane ring can interact with biological receptors, potentially modulating their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- 1,4-Diazepane vs. Piperazine Derivatives: The 1,4-diazepane core distinguishes this compound from piperazine-based analogs (e.g., OPC31260 and OPC51803 in ), which feature a six-membered ring. For example, YM087, a tetrahydroimidazo-benzazepine derivative, demonstrates improved selectivity for vasopressin receptors compared to smaller heterocycles.

Tetrahydrofuran Substituent :

The tetrahydrofuran-3-yl group introduces a chiral center and oxygen atom, which may improve solubility compared to purely hydrocarbon substituents (e.g., the chlorophenyl group in SR49059). This modification could enhance metabolic stability by reducing susceptibility to oxidative metabolism.

Sulfonyl Group Variations

- 3,4-Dimethylphenylsulfonyl vs. Other Aromatic Sulfonamides: The 3,4-dimethylphenylsulfonyl group is structurally distinct from sulfonamide-containing analogs such as SSR149415 (2,4-dimethoxyphenylsulfonyl) and SR121463A (Boc-protected methoxybenzenesulfonyl).

Comparison with Urea Derivatives :

Compounds like 8n and 8o () incorporate urea linkages instead of sulfonamides. While ureas often exhibit strong hydrogen-bonding capabilities, sulfonamides like the target compound may offer superior metabolic stability due to reduced susceptibility to hydrolytic cleavage.

Pharmacological and Physicochemical Properties

- Molecular Weight and LogP: The molecular weight of the target compound (estimated >350 g/mol) is comparable to SSR126768A (, MW ~550 g/mol) but higher than simpler analogs like 8n (MW 372.2 g/mol).

Synthetic Yields :

While direct yield data for the target compound are unavailable, structurally complex analogs like 8n and 8o () report moderate yields (50–54%), suggesting similar challenges in diazepane sulfonamide synthesis.

Receptor Binding and Selectivity

- However, the tetrahydrofuran group may confer selectivity differences compared to morpholine or pyridine-containing analogs.

Ion Channel Interactions : Unlike VPA985 and VNA932 (), which target ion channels via benzodiazepine cores, the target compound’s diazepane scaffold may favor GPCR binding over ion channel modulation.

Biological Activity

1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound belonging to the diazepane class. Its unique structure features a sulfonyl group attached to a dimethylphenyl ring and a tetrahydrofuran moiety, which contributes to its potential biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H23N3O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural components include:

- Diazepane Ring: Provides a framework for biological interactions.

- Sulfonyl Group: Acts as an electrophile, facilitating nucleophilic reactions.

- Tetrahydrofuran Moiety: Enhances solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Diazepane Ring: Cyclization of a suitable diamine with a dihalide under basic conditions.

- Introduction of the Tetrahydrofuran Moiety: Nucleophilic substitution reaction using a strong base.

- Attachment of the Dimethylphenylsulfonyl Group: Sulfonylation with 3,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of related diazepanes have been evaluated for their effectiveness against various bacterial strains. The sulfonyl group may enhance interaction with microbial targets.

Anticancer Properties

This compound has been investigated for its potential anticancer activity:

- Mechanism of Action: The compound may inhibit cancer cell proliferation by modulating specific receptors involved in cell signaling pathways.

- Case Studies: In vitro studies have demonstrated that similar diazepane derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemias and solid tumors.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Comparative Analysis

When compared to other similar compounds, this compound shows unique properties due to its specific structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane | Different tetrahydrofuran positioning | Similar anticancer activity |

| 1-(Phenylsulfonyl)-4-(tetrahydropyran-3-yl)-1,4-diazepane | Tetrahydropyran instead of tetrahydrofuran | Varying pharmacological effects |

Q & A

Q. What are the recommended synthetic routes for 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, and how are intermediates characterized?

Methodological Answer : The synthesis of diazepane derivatives typically involves nucleophilic substitution or sulfonylation reactions. For example, sulfonamide-containing analogs (e.g., 1,4-diazepane sulfonamides) are synthesized by reacting the diazepane core with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) . Characterization of intermediates includes 1H NMR for verifying regioselectivity (e.g., δ 2.5–3.5 ppm for diazepane protons) and LC/MS to confirm molecular ion peaks (e.g., [M+H]+ with mass accuracy <5 ppm). Purity is assessed via reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) .

Q. How can researchers optimize reaction yields for introducing the tetrahydrofuran-3-yl substituent?

Methodological Answer : The tetrahydrofuran (THF) moiety is often introduced via alkylation or Mitsunobu reactions. For example, coupling THF-3-yl derivatives to diazepane requires activation of the THF hydroxyl group (e.g., using tosyl chloride) followed by nucleophilic substitution with the diazepane nitrogen. Yield optimization involves controlling reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 diazepane:THF derivative). Post-reaction purification via flash chromatography (silica gel, 10% MeOH/DCM) improves purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of this compound?

Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model the compound’s geometry and electronic structure. Key parameters include:

- Torsional angles between the sulfonyl group and diazepane ring (critical for steric effects).

- Electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonyl oxygen lone pairs).

- Solvent effects modeled using the polarizable continuum model (PCM) for aqueous or DMSO environments .

Benchmark against experimental NMR data (e.g., coupling constants) validates computational predictions .

Q. How can researchers resolve contradictions in binding affinity data for diazepane derivatives with similar substituents?

Methodological Answer : Discrepancies in binding data (e.g., D3 receptor affinity) may arise from:

- Regiochemical variations : Substituent positioning (e.g., 3,4-dimethylphenyl vs. 2-cyanophenyl) alters steric/electronic interactions.

- Assay conditions : Buffer pH (e.g., sodium acetate pH 4.6) and detergent concentrations (e.g., Tween-20) modulate protein-ligand interactions .

To resolve contradictions: - Perform radioligand displacement assays under standardized conditions (e.g., 10 µM test compound, triplicate measurements).

- Use molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs .

Q. What strategies are effective for improving the metabolic stability of 1,4-diazepane sulfonamides in preclinical studies?

Methodological Answer : Metabolic instability often arises from oxidation of the diazepane ring or sulfonamide cleavage. Mitigation strategies include:

- Introduction of electron-withdrawing groups (e.g., trifluoromethyl on the aryl ring) to reduce CYP450-mediated oxidation.

- Deuterium incorporation at labile C-H positions (e.g., α to nitrogen) to slow metabolic degradation.

- In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) quantify half-life improvements. LC/MS monitors metabolite formation (e.g., m/z shifts corresponding to hydroxylation) .

Data Contradiction Analysis

Q. Why do similar 1,4-diazepane derivatives exhibit divergent solubility profiles despite structural homology?

Methodological Answer : Solubility differences stem from:

- Crystallinity vs. amorphous state : XRPD (X-ray powder diffraction) identifies polymorphic forms affecting dissolution rates.

- Ionizable groups : Sulfonamides (pKa ~1–2) remain unionized at physiological pH, reducing aqueous solubility versus protonated amines (pKa ~9–10) .

- LogP variations : Tetrahydrofuran-3-yl (LogP ~0.5) increases hydrophilicity compared to aryl substituents (LogP ~2.5) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.